N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H31N3O2 and its molecular weight is 345.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Beta-Adrenoceptor Stimulant Properties
Research has identified compounds with structures similar to "N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)cyclopentanecarboxamide" as potential beta-adrenoceptor stimulants. These compounds have shown selectivity for the heart relative to blood vessels, making them of interest in the development of cardiac stimulants. One specific compound, ICI 118587, was highlighted for its high cardioselectivity and partial agonist properties, underlining the potential of such structures in clinical evaluation for cardiac stimulation (Barlow, Main, & Snow, 1981).
DNA-Intercalating Antitumor Agents
Further research into phenyl-substituted derivatives of "N-(2-(dimethylamino)ethyl)-2-phenylquinoline-8-carboxamide" revealed their potential as "minimal" DNA-intercalating agents with solid tumor activity. This work emphasizes the significance of the compound's structure in binding to DNA, potentially offering a pathway to developing new antitumor agents with lower DNA association constants for more targeted therapeutic effects (Atwell, Baguley, & Denny, 1989).
Synthesis and Electrochemical Studies
The incorporation of the morpholine group in certain compounds, including structures similar to "this compound," has been explored for the synthesis and electrochemical investigation of metal complexes. These studies contribute to the understanding of the compound's electrochemical properties and its potential applications in material science and catalysis (Kilic, Taş, Gümgüm, & Yilmaz, 2006).
Biological Activity and Molecular Interactions
Research into derivatives of "this compound" has demonstrated their biological activity, including anti-inflammatory and antimicrobial effects. This underlines the broader biological applications of the compound, suggesting its utility in developing therapeutic agents with specific anti-inflammatory and antimicrobial properties (Ahmed, 2017).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Once the targets are identified, it would be possible to map the compound’s effects onto specific biochemical pathways .
Pharmacokinetics
Predictive models based on the compound’s structure could provide some insights, but experimental data would be needed for a comprehensive understanding .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-22(2)18-9-7-16(8-10-18)19(23-11-13-25-14-12-23)15-21-20(24)17-5-3-4-6-17/h7-10,17,19H,3-6,11-15H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAYHDOFUAMUQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CCCC2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.